

The Solubility Profile of Cadmium Chloride Hemi(pentahydrate): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cadmium chloride hemi(pentahydrate)
Cat. No.:	B1256902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **cadmium chloride hemi(pentahydrate)** in aqueous and organic media. Understanding the solubility characteristics of this compound is critical for its application in various research and development settings, including its use as a precursor in the synthesis of cadmium-containing nanomaterials and its toxicological evaluation in biological systems.

Quantitative Solubility Data

The solubility of **cadmium chloride hemi(pentahydrate)** is significantly influenced by the solvent and temperature. Below is a compilation of available quantitative solubility data.

Solubility in Water

Cadmium chloride is highly soluble in water, a property attributed to the formation of complex ions such as $[\text{CdCl}_4]^{2-}$.^{[1][2]} The solubility increases with temperature.

Temperature (°C)	Solubility (g/100 mL)
-10	79.5 (as hemipentahydrate) [3]
0	90 (as hemipentahydrate) [3]
20	168 (as hemi(pentahydrate)) [4]
25	119.6 (as monohydrate) [3]
40	134.3 (as monohydrate) [3]
60	134.2 (as monohydrate) [3]
100	147 (as monohydrate) [3]

Note: The hydration state of cadmium chloride can vary with temperature, which affects its solubility. The data presented reflects the specified hydrate.

Solubility in Organic Solvents

The solubility of cadmium chloride in organic solvents is generally lower than in water and varies depending on the polarity of the solvent.[\[2\]](#)

Solvent	Temperature (°C)	Solubility
Ethanol	10	1.3 g/100 g[3]
20	1.48 g/100 g[3]	
40	1.91 g/100 g[3]	
70	2.53 g/100 g[3]	
Methanol	-	Slightly soluble[2][4]
Acetone	-	Soluble[4][5]
Ether	-	Insoluble[3][5]
Pyridine	0	4.6 g/kg[3]
4	7.9 g/kg[3]	
15	8.1 g/kg[3]	
30	6.7 g/kg[3]	
100	5 g/kg[3]	
Dimethyl Sulfoxide	-	20 g/100g (anhydrous)[6]

Experimental Protocol for Solubility Determination

The following provides a generalized methodology for determining the solubility of an inorganic salt like **cadmium chloride hemi(pentahydrate)**.

Objective

To determine the solubility of **cadmium chloride hemi(pentahydrate)** in a given solvent at various temperatures.

Materials

- **Cadmium chloride hemi(pentahydrate)**
- Solvent of interest (e.g., deionized water, ethanol)

- Analytical balance
- Temperature-controlled water bath or incubator
- Stirring plate and magnetic stir bars
- Calibrated thermometer
- Filtration apparatus (e.g., syringe filters, vacuum filtration)
- Drying oven
- Glassware (beakers, flasks, graduated cylinders)

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **cadmium chloride hemi(pentahydrate)** to a known volume of the solvent in a sealed container.
 - Place the container in a temperature-controlled bath set to the desired temperature.
 - Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Sample Withdrawal and Filtration:
 - Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.
 - Immediately filter the sample to remove any undissolved solid.
- Determination of Solute Concentration:
 - Accurately weigh a clean, dry evaporating dish.

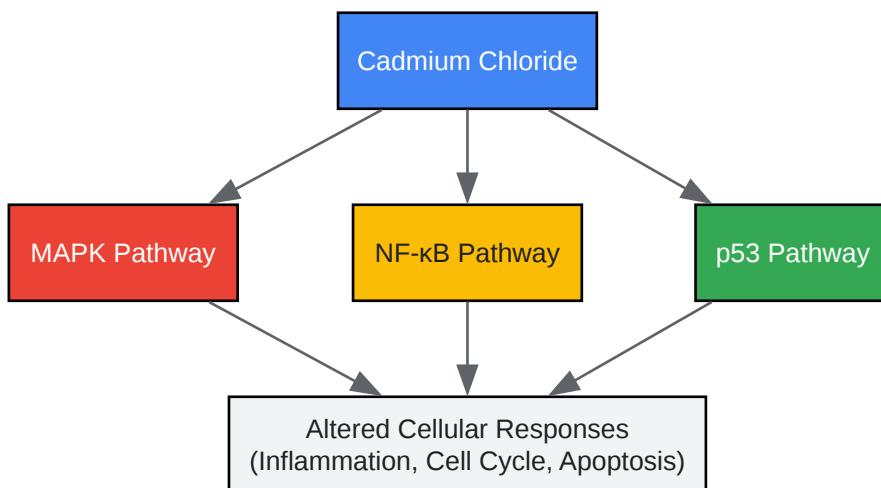
- Transfer the filtered solution to the evaporating dish.
- Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt.
- Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.
- The mass of the dissolved salt is the difference between the final and initial weights of the evaporating dish.
- Calculation of Solubility:
 - Calculate the solubility in grams per 100 mL or other appropriate units using the mass of the dissolved salt and the volume of the withdrawn sample.
- Repeat for Different Temperatures:
 - Repeat the procedure at different temperatures to construct a solubility curve.

Signaling Pathways and Logical Relationships

Cadmium chloride is a known toxicant that can induce a variety of cellular responses, including oxidative stress and apoptosis.[7][8] Its toxicity is mediated through complex interactions with cellular signaling pathways.[9]

Cadmium-Induced Oxidative Stress and Apoptosis

Cadmium exposure can lead to the generation of reactive oxygen species (ROS), which in turn can damage cellular components and trigger programmed cell death (apoptosis).[7][8][10]



[Click to download full resolution via product page](#)

Caption: Cadmium chloride induces the generation of ROS, leading to oxidative stress, cellular damage, and ultimately apoptosis.

Interference with Key Signaling Pathways

Cadmium ions can interfere with several critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B), and p53 pathways.^{[9][11]} This disruption can lead to a range of pathological conditions.

[Click to download full resolution via product page](#)

Caption: Cadmium chloride disrupts key signaling pathways, leading to altered cellular functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Cadmium chloride hemipentahydrate, 98.0+%, 77990-78-5 [chemkits.eu](https://www.chemkits.eu)
- 3. Cadmium chloride - Wikipedia en.wikipedia.org
- 4. Cadmium chloride hemipentahydrate, ACS reagent | Fisher Scientific [fishersci.ca](https://www.fishersci.ca)
- 5. Cadmium Chloride | CdCl₂ | CID 24947 - PubChem pubchem.ncbi.nlm.nih.gov

- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cadmium Chloride Induces DNA Damage and Apoptosis of Human Liver Carcinoma Cells via Oxidative Stress [dash.harvard.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Solubility Profile of Cadmium Chloride Hemi(pentahydrate): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256902#solubility-of-cadmium-chloride-hemi-pentahydrate-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com